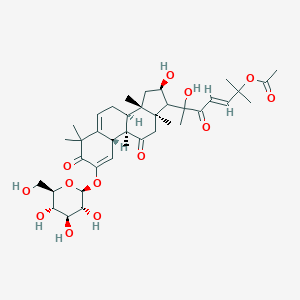![molecular formula C8H13NO2 B176113 3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 148776-20-9](/img/structure/B176113.png)
3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Übersicht
Beschreibung
Oxazoles and pyrroles are heterocyclic compounds that contain nitrogen and oxygen atoms in their ring structure . They are found in various biologically active compounds including antitumor and antimicrobial agents .
Synthesis Analysis
Oxazolones have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds . An efficient base-catalyzed [3 + 2] cyclization between isocyanides and 4- (arylidene)-2-substituted oxazol-5 (4H)-ones has been developed to form 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives .Molecular Structure Analysis
The molecular structure of these compounds can be complex and diverse. For example, the structure of a similar compound, 3,3-Diphenyl-5-methyl-3H-pyrazole, includes a pyrazole ring with two phenyl groups and a methyl group attached .Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse and complex. Oxazolones have been used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly. For example, a similar compound, 3,3-Diphenyl-5-methyl-3H-pyrazole, has a molecular weight of 234.2958 .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis of Related Compounds
3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one and its derivatives have been a subject of interest in organic chemistry, particularly in the synthesis and study of various heterocyclic compounds. For instance, research by Letcher et al. (1993) explored the synthesis of oxazolo[3,2-a]indoles, pyrrolo- and azepino-[1,2-a]indoles from related 3H-indole N-oxides through skeletal rearrangements, highlighting the versatility of these compounds in synthetic chemistry (Letcher, Sin, & Cheung, 1993). Similarly, Dhimane et al. (1998) demonstrated the use of a closely related compound, bicyclic 5-ethoxytetrahydropyrrolo[1,2-c]oxazol-3-one, in the synthesis of indolizidine and pyrrolizidine alkaloids, showcasing the compound’s utility in complex organic syntheses (Dhimane, Vanucci-Bacqué, Hamon, & Lhommet, 1998).
Applications in Analytical Chemistry
In the field of analytical chemistry, compounds like 3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one have been employed in novel methodologies. For example, Bonner and Laskey (1974) developed a film detection method for tritium-labelled proteins and nucleic acids in polyacrylamide gels using a related compound, 2,5-diphenyloxazole (Bonner & Laskey, 1974). This demonstrates the compound's role in enhancing techniques in biochemistry and molecular biology.
Synthesis and Characterization
Research has also focused on the synthesis and characterization of similar compounds. Oparina et al. (2018) discussed the noncatalytic annulation of 4-Hydroxy-4-methylpent-2-ynenitrile to 3,3-Dimethyl-2-phenyl-3H-pyrrole, another related compound, emphasizing the stereoselective synthesis process (Oparina, Shabalin, Kolyvanov, Ushakov, & Trofimov, 2018). This highlights the importance of these compounds in developing new synthetic methodologies.
Photophysical and Nonlinear Optical Properties
In the realm of materials science, compounds related to 3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one have been studied for their photophysical and nonlinear optical properties. Murthy et al. (2010) synthesized and studied the nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, a class of compounds with structural similarities, highlighting their potential in photonics and electronics applications (Murthy, Christopher, Prasad, Bisht, Ramanaih, Kalanoor, & Ali, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXRLXVAZGQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C(CCC2=O)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | |
CAS RN |
99208-71-6 | |
| Record name | (7aS)-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)

![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)

![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)



